1-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-N~3~-(2-METHOXYETHYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N~3~-(2-METHOXYETHYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorobenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N~3~-(2-METHOXYETHYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(4-CHLOROPHENYL)-N~3~-(2-METHOXYETHYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N~3~-(2-METHOXYETHYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline backbones but different substituents.
Chlorophenyl Compounds: Molecules with a 4-chlorophenyl group but different core structures.
Uniqueness
1-(4-CHLOROPHENYL)-N~3~-(2-METHOXYETHYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19ClN2O4 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-26-10-9-21-18(24)15-11-14-16(3-2-4-17(14)23)22(19(15)25)13-7-5-12(20)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,21,24) |
InChI Key |
HXERSBLEHOBFAY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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